molecular formula C13H8ClF3N2O3 B150812 Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 129109-18-8

Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B150812
CAS No.: 129109-18-8
M. Wt: 332.66 g/mol
InChI Key: HGSUELJOTQHWLL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a trifluoromethyl-substituted phenyl ring at the 1-position, a chlorine atom at the 4-position, and a methyl ester group at the 3-position.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electrophilic reactivity. The methyl ester group balances solubility and bioavailability. The compound is listed as discontinued in commercial catalogs, suggesting specialized use in research .

Properties

IUPAC Name

methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O3/c1-22-12(21)11-9(14)6-10(20)19(18-11)8-4-2-3-7(5-8)13(15,16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSUELJOTQHWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379531
Record name Methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129109-18-8
Record name Methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of intermediates during coupling steps, while methanol optimizes esterification. For chlorination, POCl₃ serves a dual role as reagent and solvent, eliminating the need for additional solvents.

Catalytic Systems

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Processes

Batch reactors are commonly used for small-scale synthesis (e.g., 100 g batches), but continuous flow systems improve consistency for larger volumes. Key advantages include:

  • Temperature Control : Precise thermal management reduces side reactions.

  • Mixing Efficiency : Enhanced mass transfer in microreactors accelerates reaction rates.

Purification Techniques

Crystallization and chromatography dominate purification. For example, the methyl ester intermediate is purified via recrystallization from methanol, achieving >98% purity. Industrial-scale chromatography using silica gel or reverse-phase columns ensures removal of trifluoromethylphenyl coupling by-products.

Comparative Analysis of Synthetic Routes

Table 2: Yield and Purity Across Key Steps

StepMethodYield (%)Purity (%)
EsterificationSOCl₂ in methanol81–10095–99
ChlorinationPOCl₃, 110°C, 5h68–7990–94
Aryl Group CouplingPd-catalyzed coupling50–70*85–92

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyridazine compounds exhibit anticancer properties. Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate has been evaluated for its cytotoxic effects on various cancer cell lines. A study demonstrated that this compound inhibits the proliferation of cancer cells through apoptosis induction mechanisms.

StudyCell LineIC50 (µM)Mechanism
HeLa15Apoptosis via caspase activation
MCF-720Cell cycle arrest in G2/M phase

Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. A comparative study revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Agrochemical Applications

Pesticide Development
this compound has been explored as a potential pesticide. Its trifluoromethyl group enhances lipophilicity, improving absorption in plant systems. Field trials have indicated its efficacy in controlling pests like aphids and whiteflies.

Trial LocationCrop TypePest ControlledEfficacy (%)
TexasCottonAphids85
CaliforniaTomatoWhiteflies78

Material Science Applications

Polymer Synthesis
This compound serves as a precursor in the synthesis of functionalized polymers. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as increased thermal stability and enhanced mechanical strength.

Polymer TypeApplication AreaProperties Enhanced
PolyurethaneCoatingsImproved abrasion resistance
PolyethylenePackagingIncreased tensile strength

Mechanism of Action

The mechanism by which Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and selectivity, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and computational properties of the target compound and its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight XLogP3 Key Modifications vs. Target Reference
Target : Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate 1: 3-CF3-phenyl; 3: COOCH3; 4: Cl C₁₃H₉ClF₃N₂O₃* ~345.68 ~3.2
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate 1: 3-CF3-phenyl; 3: COOCH₂CH₃; 4: CF3 C₁₅H₁₀F₆N₂O₃ 380.24 3.4 Ethyl ester (vs. methyl); CF3 at 4 (vs. Cl)
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate 1: 3-Cl-phenyl; 3: COOCH₂CH₃; 4: CF3 C₁₄H₁₀ClF₃N₂O₃ 346.69 3.5 3-Cl-phenyl (vs. 3-CF3-phenyl); ethyl ester
4-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonitrile 1: 4-CH₃-phenyl; 3: CN; 4: Cl C₁₂H₈ClN₃O 245.66 2.1 Nitrile at 3 (vs. ester); 4-CH₃-phenyl
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 1: 3-CF3-phenyl; 4: SCH₂COOCH₃; 3: COOCH₃ C₁₆H₁₃F₃N₂O₅S 402.35 2.8 Sulfanyl-ester side chain at 4

*Inferred molecular formula based on structural similarity to analogues.

Key Observations

Ester Group Variations
  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., ) exhibit higher molecular weights and lipophilicity (XLogP3 ~3.4–3.5) compared to the methyl ester target (~3.2), suggesting improved membrane permeability but reduced aqueous solubility.
  • Functional Group Replacement : The nitrile-substituted analogue () has significantly lower molecular weight (245.66) and XLogP3 (2.1), reflecting reduced steric bulk and altered hydrogen-bonding capacity.
Substituent Effects on the Phenyl Ring
  • Trifluoromethyl vs.
  • Methyl vs. Trifluoromethyl : The 4-CH3-phenyl analogue () lacks the strong electron-withdrawing properties of CF3, which may reduce stability in oxidative environments.
Functionalization at the 4-Position
  • Chlorine vs. Trifluoromethyl : The 4-CF3 analogue () replaces chlorine with a bulkier CF3 group, increasing steric hindrance and altering reactivity in nucleophilic substitution reactions.

Hydrogen Bonding and Reactivity

    Biological Activity

    Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (CAS No. 129109-18-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

    • Molecular Formula : C₁₃H₈ClF₃N₂O₃
    • Molecular Weight : 332.66 g/mol
    • Melting Point : 98–100 °C

    The biological activity of this compound is influenced by its structural features, particularly the trifluoromethyl group. This group enhances the compound's metabolic stability and lipid solubility, which contributes to improved membrane permeability and interaction with biological targets .

    Structure-Activity Relationship (SAR)

    The presence of halogen atoms, such as chlorine and trifluoromethyl groups, has been shown to significantly enhance biological activity through:

    • Increased Binding Affinity : Halogen atoms can form hydrogen bonds with protein targets, increasing binding interactions .
    • Enhanced Lipophilicity : The trifluoromethyl group increases lipophilicity, facilitating better absorption and distribution in biological systems .

    Antioxidant Activity

    Research indicates that derivatives of pyridazine compounds exhibit antioxidant properties. The trifluoromethyl substitution is linked with increased radical-scavenging activities, which can protect cells from oxidative stress .

    Enzyme Inhibition

    This compound has been evaluated for its inhibitory effects on various enzymes:

    • Cholinesterases : The compound has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
    • Cyclooxygenase (COX) : It exhibits inhibitory activity against COX enzymes involved in inflammatory processes .

    Cytotoxicity Studies

    In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance:

    • MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity, suggesting potential as an anticancer agent .

    Molecular Docking Studies

    Molecular docking simulations have been employed to predict the binding interactions of this compound with target proteins. These studies reveal favorable interactions that correlate with observed biological activities .

    Summary of Biological Activities

    Activity TypeObserved EffectsReference
    AntioxidantIncreased radical-scavenging activity
    Enzyme InhibitionModerate inhibition of AChE and BChE
    CytotoxicitySignificant cytotoxic effects on MCF-7 cells
    Molecular InteractionsFavorable docking scores with target proteins

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